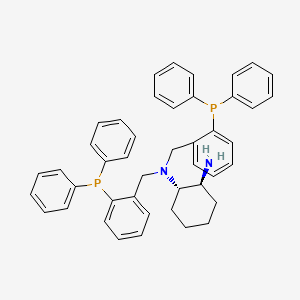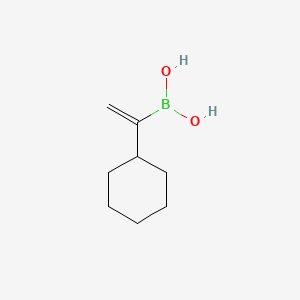
(1-Cyclohexylvinyl)boronic acid
Descripción general
Descripción
“(1-Cyclohexylvinyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Synthesis Analysis
Boronic acids are common reagents used in the synthesis of organic compounds . They are important building blocks and key intermediates in the synthesis of pharmaceutical drug substances . Boronic acids are synthesized in a one-pot sequence by Ir-catalyzed borylation of arenes .Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . They are derived synthetically from primary sources of boron such as boric acid . The effect of various polyols on the physical and chemical properties of boronic acids has been studied .Aplicaciones Científicas De Investigación
Glucose Sensing in Diabetes Management
(1-Cyclohexylvinyl)boronic acid: and its derivatives are pivotal in the development of non-enzymatic glucose sensors . These sensors utilize a reversible and covalent binding mechanism for glucose recognition, which is crucial for continuous glucose monitoring and responsive insulin release in diabetes management .
Analytical Biosensors
Boronic acids, including (1-Cyclohexylvinyl)boronic acid , are integral to the design of biosensors. They can detect various biological analytes due to their ability to form stable complexes with diols, which are abundant in biological molecules .
Therapeutic Applications
The unique interaction of boronic acids with diols also extends to therapeutic applications(1-Cyclohexylvinyl)boronic acid can be used in the development of therapeutic agents that target specific biological pathways or as inhibitors for enzymes that interact with diol-containing molecules .
Chemical Separation Technologies
In the field of chemical separation, (1-Cyclohexylvinyl)boronic acid can be employed to create materials that selectively bind to certain molecules, facilitating their separation from complex mixtures. This is particularly useful in the purification of pharmaceuticals and biochemicals .
Material Science and Engineering
The compound’s properties are beneficial in material science, where it can be used to synthesize polymers or coatings with specific binding affinities, potentially leading to the creation of smart materials that respond to environmental changes .
Cell Labelling and Tracking
In cellular biology, (1-Cyclohexylvinyl)boronic acid can be utilized for cell labelling and tracking. Its ability to bind to cell surface carbohydrates allows for the development of fluorescent tags that can be used to monitor cell behavior in real-time .
Each of these applications leverages the unique chemical properties of (1-Cyclohexylvinyl)boronic acid , particularly its ability to form reversible covalent bonds with diols, which are prevalent in many biological molecules. This makes it an invaluable tool in various scientific research fields. The information provided here is based on the latest research and developments in the field as of my last update in 2021, supplemented by recent findings from credible sources .
Safety and Hazards
Boronic acids and their esters are common reagents used in the synthesis of organic compounds . Several boronic acids have been identified as potential mutagens and should be controlled at low levels using sensitive methods . Safety measures might include particle dust respirators, if necessary, combined with an absorption cartridge .
Direcciones Futuras
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . This includes sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Propiedades
IUPAC Name |
1-cyclohexylethenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h8,10-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCSBKCAYWOACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexylvinyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



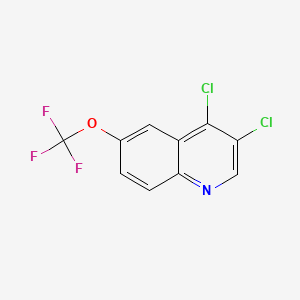

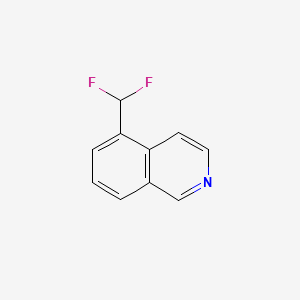
![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)



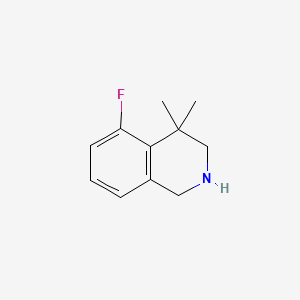

![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)
![5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine](/img/structure/B598579.png)

![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)
